

Physical and chemical properties of Lathosterol-d7 powder

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Compound of Interest

Compound Name: Lathosterol-d7

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An In-Depth Technical Guide to **Lathosterol-d7** Powder for Researchers and Drug Development Professionals

Introduction

Lathosterol-d7 is a deuterated form of Lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.^[1] Due to its isotopic labeling, **Lathosterol-d7** serves as an invaluable internal standard for the accurate quantification of Lathosterol and other related sterols in various biological matrices.^{[2][3]} Lathosterol levels in serum are a direct indicator of endogenous cholesterol synthesis, making its measurement crucial for studying metabolic disorders and the efficacy of cholesterol-lowering therapies.^{[4][5][6]} This guide provides a comprehensive overview of the physical and chemical properties of **Lathosterol-d7** powder, detailed experimental protocols for its use, and its role in biochemical pathways.

Physical and Chemical Properties

Lathosterol-d7 is typically supplied as a crystalline solid or powder.^[7] Its key physical and chemical properties are summarized below. The deuterated form shares many characteristics with its non-deuterated counterpart, Lathosterol.

Table 1: Physical Properties of Lathosterol-d7

Property	Value	Source
Appearance	Crystalline solid / Powder	[7]
Storage Temperature	-20°C	[7]
Shipping Conditions	Shipped on dry ice or with blue ice	[8]
Stability	Stable for ≥ 4 years at -20°C (unlabeled form)	[4][7]
Purity	>99% (by TLC)	[9]

Table 2: Chemical Identifiers and Molecular Data for Lathosterol-d7

Identifier	Value	Source
Chemical Name	5α-Cholest-7-en-3β-ol (25,26,26,26,27,27,27-d7)	[10]
Synonyms	Δ7-Cholestenol-d7, γ-Cholestenol-d7	[7][11]
Molecular Formula	C ₂₇ H ₃₉ D ₇ O	[12]
Molecular Weight	393.70 g/mol	[12]
CAS Number	2260669-10-9	
Unlabeled CAS Number	80-99-9	[7][12]

Table 3: Solubility Data for Lathosterol (as a proxy for Lathosterol-d7)

Solvent	Approximate Solubility
Ethanol	20 mg/mL[4][7][8]
Dimethylformamide (DMF)	2 mg/mL[4][8]
Dimethyl sulfoxide (DMSO)	0.1 mg/mL[4][7][8]
Ethanol:PBS (pH 7.2) (1:2)	0.3 mg/mL[4][7][8]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[7][8] It is also advised to purge the solvent with an inert gas.[7]

Role in Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two major routes for cholesterol biosynthesis from lanosterol.[13] This pathway is particularly prominent in the skin. The inactivation of the enzyme Lathosterol 5-desaturase (SC5D) leads to an accumulation of Lathosterol, a condition known as lathosterolosis.[2][4] The conversion of Lathosterol to 7-Dehydrocholesterol is a critical step that precedes the final conversion to cholesterol.



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Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis.

Experimental Protocols and Applications

Lathosterol-d7 is primarily used as an internal standard in mass spectrometry-based analytical methods for the precise quantification of endogenous Lathosterol and other sterols.[2] Its deuterated nature ensures that it co-elutes with the analyte of interest and has nearly identical ionization efficiency, but is distinguishable by its higher mass.[14][15]

Application: Quantification of Serum Sterols by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of sterols from a human serum sample using **Lathosterol-d7** as an internal standard.[\[3\]](#)[\[14\]](#)

1. Preparation of Internal Standard Stock Solution:

- Prepare a stock solution of **Lathosterol-d7** at a concentration of 1 mg/mL in toluene or HPLC-grade methanol.[\[3\]](#)
- Store the stock solution at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[\[3\]](#)
- Before use, warm the stock solution to room temperature ($22 \pm 2^\circ\text{C}$) for at least 20 minutes to ensure complete solubilization.[\[3\]](#)
- Dilute the stock solution with HPLC-grade methanol to create a working solution (e.g., 10 ng/ μL).[\[3\]](#)

2. Sample Preparation and Extraction:

- To a 15 mL glass centrifuge tube, add 250 μL of the serum sample.[\[3\]](#)
- Spike the sample by adding a known volume (e.g., 20 μL) of the **Lathosterol-d7** internal standard working solution.[\[3\]](#)
- Add 1 mL of a hydrolysis solution (e.g., 8 g NaOH + 20 mL H_2O + 180 mL 99.5% ethanol) to release esterified sterols and vortex vigorously.[\[3\]](#)[\[14\]](#)
- Incubate the mixture for 1 hour at 65°C in a shaking water bath.[\[3\]](#)[\[14\]](#)
- After cooling, add 0.5 mL of Milli-Q water.[\[3\]](#)

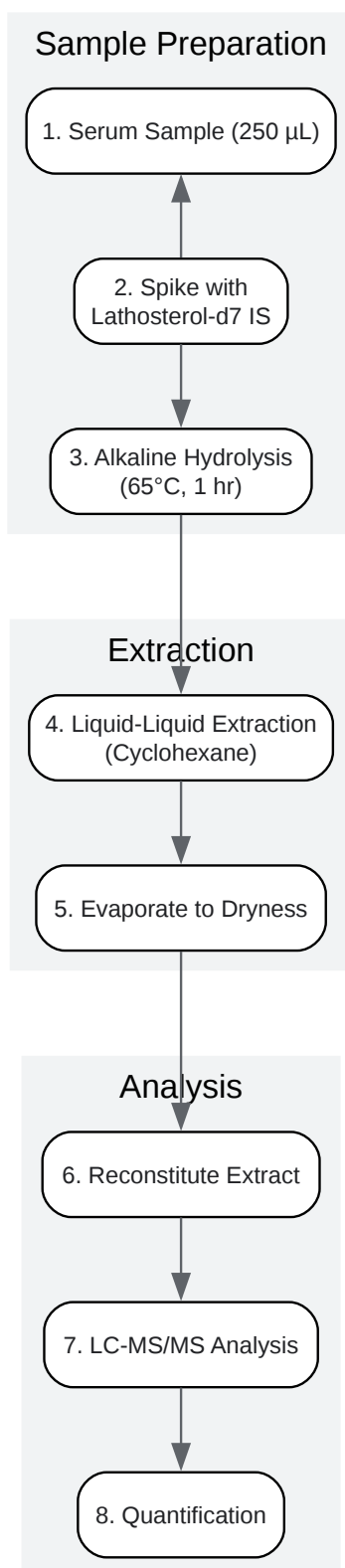
3. Liquid-Liquid Extraction:

- Add 3 mL of an organic solvent such as cyclohexane and vortex for 20 seconds.[\[3\]](#)

- Centrifuge the sample at 1300 x g for 10 minutes to separate the phases.[\[3\]](#)
- Carefully transfer the upper organic phase to a new glass tube.[\[3\]](#)
- Repeat the extraction step on the remaining aqueous layer with an additional 3 mL of cyclohexane to maximize recovery.[\[3\]](#)
- Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.[\[14\]](#)

4. Analysis by LC-MS/MS:

- Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
- Perform chromatographic separation using a C18 column or similar, suitable for sterol analysis.
- Utilize mass spectrometry for detection, monitoring the specific mass transitions for both Lathosterol and the **Lathosterol-d7** internal standard.[\[14\]](#)[\[15\]](#)
- Quantify the amount of endogenous Lathosterol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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Caption: Workflow for sterol quantification using **Lathosterol-d7**.

Conclusion

Lathosterol-d7 powder is an essential tool for researchers and professionals in drug development focused on cholesterol metabolism. Its well-defined physical and chemical properties, combined with its utility as an internal standard, enable precise and reliable quantification of Lathosterol, a key biomarker for whole-body cholesterol synthesis. The detailed protocols and understanding of its role in biochemical pathways provided in this guide facilitate its effective application in metabolic research and clinical diagnostics.

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